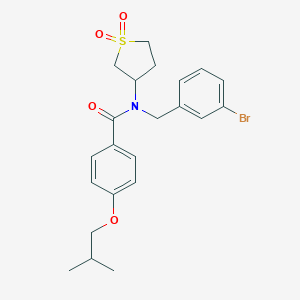![molecular formula C24H21N3O4 B265227 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide](/img/structure/B265227.png)
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
The exact mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide is not fully understood, but it is thought to act through the activation of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a variety of physiological processes, including neurotransmission, inflammation, and cell proliferation. This compound has been shown to selectively activate certain subtypes of nAChRs, which may explain its specific effects on different physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and anti-tumor effects. In neurology, this compound has been shown to protect against neuronal damage and may be useful in the treatment of neurodegenerative diseases. In immunology, this compound has been shown to reduce inflammation and may be useful in the treatment of autoimmune diseases. In cancer research, this compound has been shown to inhibit tumor growth and may be useful in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide has several advantages for use in lab experiments, including its selectivity for certain subtypes of nAChRs, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also limitations to its use, including its relatively low potency and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide, including its use in the development of novel drugs for the treatment of neurodegenerative diseases, autoimmune diseases, and cancer. Further research is needed to fully understand its mechanism of action and to optimize its potency and selectivity for specific subtypes of nAChRs. Additionally, research is needed to determine the potential side effects and toxicity of this compound in humans.
Méthodes De Synthèse
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine. This intermediate compound is then reacted with acetic anhydride and sodium acetate to form 3,4-dimethoxyphenyl-1,2,4-oxadiazole. The final step involves the reaction of 3-methylbenzoyl chloride with the oxadiazole intermediate to form this compound.
Applications De Recherche Scientifique
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide has been studied for its potential therapeutic applications in a variety of fields, including neurology, immunology, and cancer research. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In cancer research, this compound has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.
Propriétés
Formule moléculaire |
C24H21N3O4 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C24H21N3O4/c1-15-7-6-8-17(13-15)25-23(28)18-9-4-5-10-19(18)24-26-22(27-31-24)16-11-12-20(29-2)21(14-16)30-3/h4-14H,1-3H3,(H,25,28) |
Clé InChI |
NUIOGDUFACJODE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B265147.png)
![10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B265150.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B265170.png)
![2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B265188.png)
![9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B265189.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265206.png)
![7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B265211.png)
![6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione](/img/structure/B265221.png)
![N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B265222.png)
![N-(2-ethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B265224.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B265225.png)